3-bromo-9-(2-pyridinyl)-9H-Carbazole

Catalog No.
S8666185
CAS No.
M.F
C17H11BrN2
M. Wt
323.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-9-(2-pyridinyl)-9H-Carbazole

Product Name

3-bromo-9-(2-pyridinyl)-9H-Carbazole

IUPAC Name

3-bromo-9-pyridin-2-ylcarbazole

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

InChI

InChI=1S/C17H11BrN2/c18-12-8-9-16-14(11-12)13-5-1-2-6-15(13)20(16)17-7-3-4-10-19-17/h1-11H

InChI Key

MVCFIQXKHHQKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=CC(=C3)Br

3-Bromo-9-(2-pyridinyl)-9H-carbazole is a heterocyclic compound characterized by a carbazole core substituted with a bromine atom at the 3-position and a pyridine moiety at the 9-position. Its chemical formula is C13H10BrNC_{13}H_{10}BrN and it has a molecular weight of approximately 247.13 g/mol. The compound exhibits unique electronic properties due to the presence of both the bromine and pyridine groups, making it an interesting candidate for various applications in organic electronics and pharmaceuticals.

  • Substitution Reactions: The bromine atom at the 3-position can be replaced by various nucleophiles, leading to diverse derivatives. This reactivity is a key feature that allows for functionalization to tailor the compound for specific applications .
  • Electrophilic Aromatic Substitution: The pyridine nitrogen can participate in electrophilic substitution reactions, which can modify the electronic properties of the compound.
  • Coupling Reactions: This compound can also engage in coupling reactions, particularly with other aromatic systems, which is useful in synthesizing more complex structures.

The synthesis of 3-bromo-9-(2-pyridinyl)-9H-carbazole typically involves:

  • Bromination: The starting material, 9-(2-pyridinyl)-9H-carbazole, is treated with brominating agents such as N-bromosuccinimide in an appropriate solvent (e.g., tetrahydrofuran) to introduce the bromine atom at the 3-position .
  • Isolation and Purification: Following bromination, the product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Interaction studies involving 3-bromo-9-(2-pyridinyl)-9H-carbazole focus on its behavior in various environments, particularly how it interacts with other organic molecules and materials. These studies often examine:

  • Molecular Interactions: Understanding how this compound interacts with different solvents or polymers can provide insights into its solubility and compatibility in device fabrication.
  • Electronic Properties: Investigations into how substituents affect charge transport properties are crucial for optimizing its use in electronic applications .

Several compounds share structural similarities with 3-bromo-9-(2-pyridinyl)-9H-carbazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-9H-carbazoleBromine at 3-positionBasic structure without additional substituents
3-Methyl-9H-carbazoleMethyl group at 3-positionEnhanced solubility compared to bromo derivative
3-Amino-9H-carbazoleAmino group at 3-positionExhibits different reactivity due to amino group
2-Bromo-9H-carbazoleBromine at 2-positionDifferent substitution pattern affecting reactivity
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanolComplex structure with piperidinePotential pharmacological applications

The uniqueness of 3-bromo-9-(2-pyridinyl)-9H-carbazole lies in its specific substitution pattern that combines both bromine and pyridine functionalities, which significantly influences its electronic properties and reactivity compared to other carbazole derivatives. This makes it particularly valuable in advanced material applications where precise electronic characteristics are required.

Structural and Molecular Characteristics

3-Bromo-9-(2-pyridinyl)-9H-carbazole (CAS: 1133057-84-7) is a polycyclic aromatic hydrocarbon featuring a carbazole core substituted with a bromine atom at the 3-position and a pyridine ring at the 9-position. Its molecular formula, C₁₇H₁₁BrN₂, corresponds to a molecular weight of 323.19 g/mol. The fused ring system consists of a planar carbazole scaffold (three benzene rings fused with a pyrrole unit) modified by a pyridinyl group, which introduces asymmetry and electronic heterogeneity (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₁BrN₂
Molecular Weight323.19 g/mol
Hydrogen Bond Acceptors2
Rotatable Bonds1
Topological Polar Surface Area17.8 Ų

The bromine atom enhances electrophilic reactivity, while the pyridine moiety contributes π-deficient character, enabling coordination with metal ions and participation in charge-transfer complexes.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

322.01056 g/mol

Monoisotopic Mass

322.01056 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

Explore Compound Types